molecular formula C17H17N3OS B2497169 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide CAS No. 863588-45-8

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide

Cat. No.: B2497169
CAS No.: 863588-45-8
M. Wt: 311.4
InChI Key: SHLZIRLNWVFVKV-UHFFFAOYSA-N
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Description

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cell growth, survival, proliferation, and differentiation .

Cellular Effects

The effects of this compound on cells are largely attributed to its interaction with PI3K. By inhibiting this enzyme, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, such as PI3K. It exerts its effects at the molecular level, including enzyme inhibition, which leads to changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide typically involves a multi-step process starting from commercially available substances. One common synthetic route includes the following steps:

    Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core is synthesized through the annulation of a thiazole ring with a pyridine ring.

    Substitution Reactions: The core structure is then functionalized with a phenyl group through substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity .

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-2-3-6-15(21)19-13-9-7-12(8-10-13)16-20-14-5-4-11-18-17(14)22-16/h4-5,7-11H,2-3,6H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLZIRLNWVFVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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